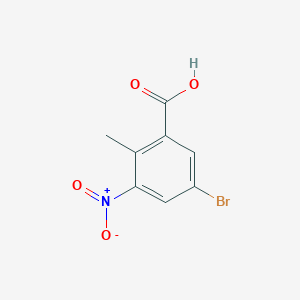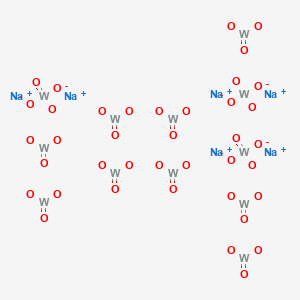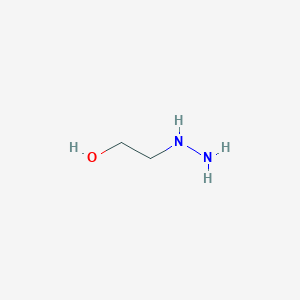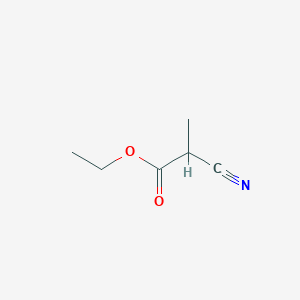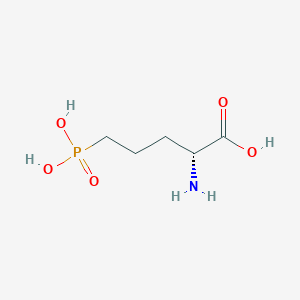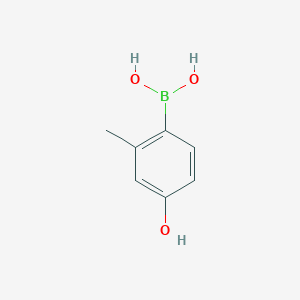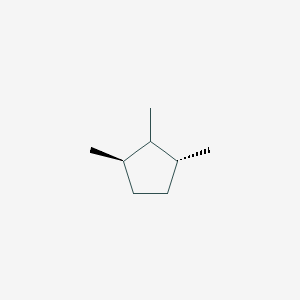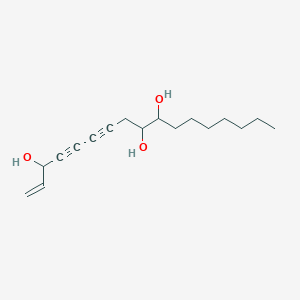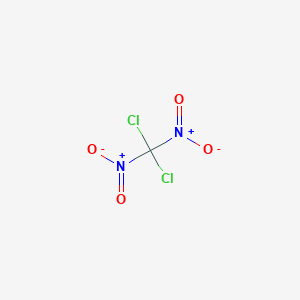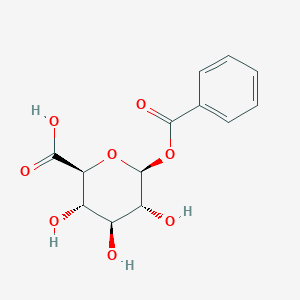
Benzoyl glucuronide
Vue d'ensemble
Description
Benzoyl glucuronide is a natural human metabolite of Benzoic acid generated in the liver by UDP glucuonyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs or other substances that cannot be used as an energy source .
Synthesis Analysis
The synthesis of Benzoyl glucuronide involves the glucuronidation process, which is a fundamental process in Phase II metabolism . This process converts a wide range of functional groups, including those generated as primary metabolites, into highly water-soluble glucuronides for excretion .Molecular Structure Analysis
The molecular formula of Benzoyl glucuronide is C13H14O8 . It has an average mass of 298.246 Da and a monoisotopic mass of 298.068878 Da .Chemical Reactions Analysis
Benzoyl glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . These glucuronides are capable of covalently modifying biological molecules, including proteins, lipids, and nucleic acids .Physical And Chemical Properties Analysis
Benzoyl glucuronide has a molecular formula of C13H14O8, an average mass of 298.246 Da, and a monoisotopic mass of 298.068878 Da .Applications De Recherche Scientifique
Mediators of Drug-Induced Toxicities
Acyl glucuronide (AG) metabolites, such as Benzoyl glucuronide, have been studied as potential mediators of drug-induced toxicities . These metabolites can inhibit key enzymes and transporters, and interact with several biological systems . However, their role in drug-induced toxicities remains controversial due to the challenges in studying this group of reactive drug conjugates .
Bioactivation of Carboxylic Acid Drugs
Benzoyl glucuronide is involved in the bioactivation of carboxylic acid drugs . This process can lead to the formation of 1-β- O -acyl-glucuronide ester derivatives . These derivatives can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Synthesis of Glycosides
Benzoyl glucuronide can be used in the synthesis of glycosides of glucuronic, galacturonic, and mannuronic acids . The presence of the C-5 carboxylic group in uronic acids decreases the reactivity at the anomeric position, making the synthesis of uronic acid glycosides particularly challenging .
Synthesis of Metabolites of Bioactive Molecules
Benzoyl glucuronide can be used in the synthesis of metabolites of bioactive molecules . For example, it has been used in the stereoselective synthesis and characterization of morphine 6-α-D-glucuronide .
Involvement in Drug Metabolism
Benzoyl glucuronide is involved in the metabolism of many drugs . For instance, morphine-6-glucuronide, a major in vivo metabolite of morphine, is an example of a pharmacologically active glucuronide .
Prevention of Glucuronidation
In some cases, the glucuronidation process can be prevented to avoid the formation of certain metabolites . For example, the anaesthetic propofol is significantly metabolised to its O-glucuronide .
Mécanisme D'action
Target of Action
Benzoyl glucuronide is a metabolite of benzoic acid, which is widely used as a food preservative . The primary targets of benzoyl glucuronide are the enzymes involved in the glucuronidation process, particularly the UDP-glucuronosyltransferase (UGT) isoforms . These enzymes play a crucial role in Phase II metabolism, converting a wide range of functional groups into highly water-soluble glucuronides .
Mode of Action
Benzoyl glucuronide interacts with its targets through a process known as glucuronidation. This is a fundamental process in Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, are converted into highly water-soluble, readily excreted glucuronides . The glucuronidation process involves the transfer of a glucuronic group from UDP-glucuronic acid to a functionalized foreign compound .
Biochemical Pathways
The glucuronidation process is a key biochemical pathway affected by benzoyl glucuronide. This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes . The primary product is always the 1-β-O-acyl-glucuronide . This process results in the formation of highly water-soluble metabolites that are readily excreted from the body .
Pharmacokinetics
The pharmacokinetics of benzoyl glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). As a glucuronide metabolite, benzoyl glucuronide is typically considered inactive and rapidly eliminated . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Result of Action
The result of benzoyl glucuronide’s action is the formation of highly water-soluble metabolites that are readily excreted from the body . Acyl glucuronide metabolites, such as benzoyl glucuronide, have been implicated in drug-induced toxicities . These metabolites can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Action Environment
The action of benzoyl glucuronide can be influenced by various environmental factors. For instance, the pH level can affect the stability of acyl glucuronides . Benzoyl glucuronide is highly stable at pH 3 but rapidly cyclises at less than physiological pH . Furthermore, the steric and electronic environment of the ester linkage to the sugar can strongly influence the electrophilicity of acyl glucuronides .
Orientations Futures
The role of acyl glucuronide metabolites, such as Benzoyl glucuronide, as mediators of drug-induced toxicities remains controversial . This is due in part to difficulties in studying this group of reactive drug conjugates . Despite these challenges, there have been significant advances in the analytical methodology used to detect, identify, and quantify these metabolites in biological fluids and tissues . These advances may lead to improved safety assessments and de-risking strategies in drug discovery and lead optimization programs .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOPFVNXNMEEDI-UNLLLRGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940901 | |
| Record name | 1-O-Benzoylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzoyl glucuronide (Benzoic acid) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Benzoyl glucuronide | |
CAS RN |
19237-53-7 | |
| Record name | Benzoyl glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19237-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzoylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzoyl glucuronide (Benzoic acid) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



